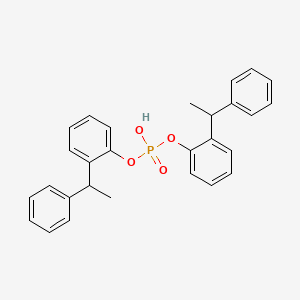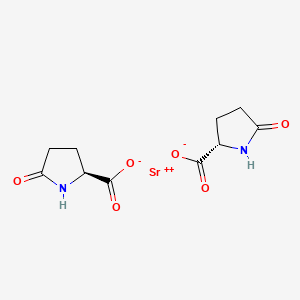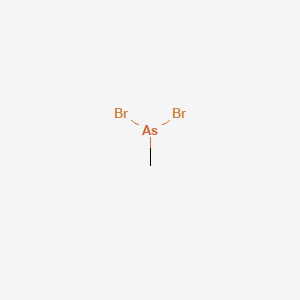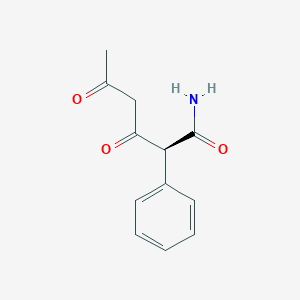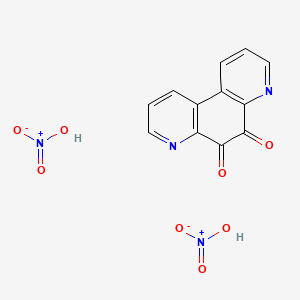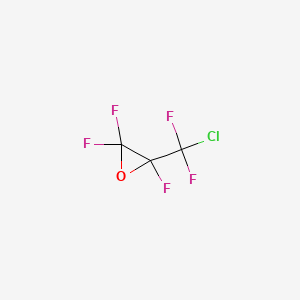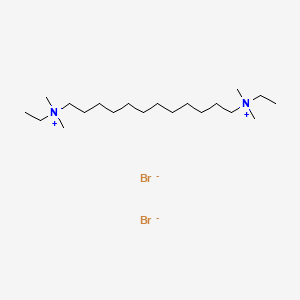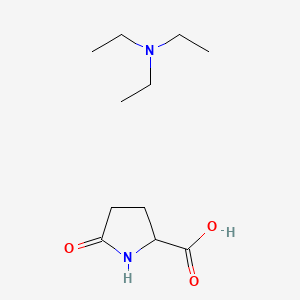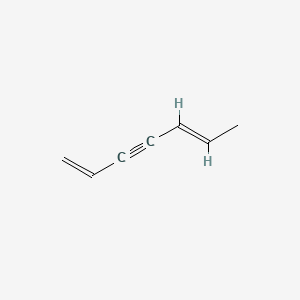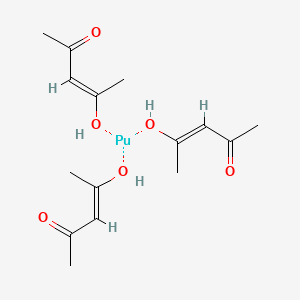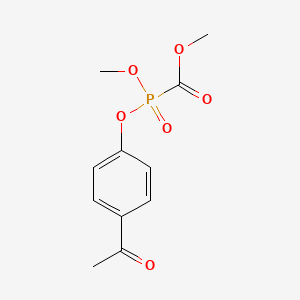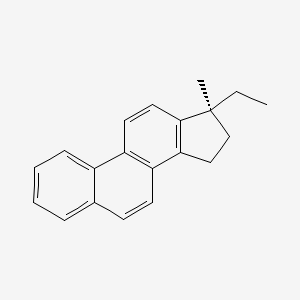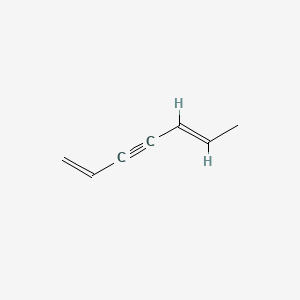
1,5-Heptadien-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Heptadien-3-yne: is an organic compound with the molecular formula C7H8 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bondhepta-1,5-dien-3-yne and is notable for its unique structure, which includes both double and triple bonds. It is a colorless liquid with a boiling point of 54-56°C at 85 Torr .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Heptadien-3-yne can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiene with acetylene in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorinated hydrocarbons as starting materials. These compounds undergo dechlorination and dehydrogenation reactions to yield the final product. The process is optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Heptadien-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form or depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double bond, forming .
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as or are often used in hydrogenation reactions.
Substitution: Halogenation reactions may use bromine or chlorine under controlled conditions.
Major Products:
Epoxides: and from oxidation.
Alkenes: from reduction.
Halogenated derivatives: from substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,5-Heptadien-3-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: Research has explored the potential of this compound in developing new pharmaceuticals. Its reactivity makes it a candidate for creating bioactive compounds that can interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it valuable in creating advanced materials with specific properties .
Wirkmechanismus
The mechanism by which 1,5-Heptadien-3-yne exerts its effects involves its ability to participate in various chemical reactions. The compound’s triple bond is highly reactive, allowing it to interact with different molecular targets. In biological systems, it can form covalent bonds with proteins and enzymes, potentially altering their function. The pathways involved in these interactions are still under investigation, but they likely involve the formation of reactive intermediates that can modify biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Hexadien-3-yne
- 1,5-Octadien-3-yne
- Divinylacetylene
Comparison: 1,5-Heptadien-3-yne is unique due to its specific carbon chain length and the presence of both double and triple bonds. Compared to 1,5-Hexadien-3-yne, it has an additional carbon atom, which can influence its reactivity and physical properties. Similarly, 1,5-Octadien-3-yne has a longer carbon chain, which can affect its boiling point and solubility. Divinylacetylene, on the other hand, has a different arrangement of double and triple bonds, leading to distinct chemical behavior .
Eigenschaften
CAS-Nummer |
3511-27-1 |
|---|---|
Molekularformel |
C7H8 |
Molekulargewicht |
92.14 g/mol |
IUPAC-Name |
(5E)-hepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
InChI-Schlüssel |
AIKGMUZHUHXBCF-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C/C#CC=C |
Kanonische SMILES |
CC=CC#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


